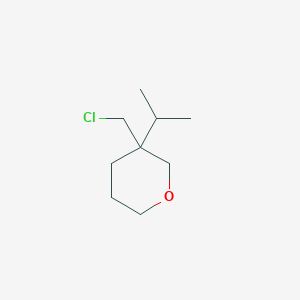

3-(Chloromethyl)-3-(propan-2-yl)oxane

Description

3-(Chloromethyl)-3-(propan-2-yl)oxane is a substituted oxane (tetrahydropyran) derivative featuring a chloromethyl (-CH₂Cl) and an isopropyl (-CH(CH₃)₂) group at the 3-position of the six-membered oxygen-containing ring. Chloromethyl groups are known for their reactivity in alkylation and nucleophilic substitution reactions, making such compounds valuable intermediates in organic synthesis and pharmaceutical chemistry .

Properties

Molecular Formula |

C9H17ClO |

|---|---|

Molecular Weight |

176.68 g/mol |

IUPAC Name |

3-(chloromethyl)-3-propan-2-yloxane |

InChI |

InChI=1S/C9H17ClO/c1-8(2)9(6-10)4-3-5-11-7-9/h8H,3-7H2,1-2H3 |

InChI Key |

QSVRZQIOTXETDF-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1(CCCOC1)CCl |

Origin of Product |

United States |

Biological Activity

3-(Chloromethyl)-3-(propan-2-yl)oxane, a compound with significant potential in medicinal chemistry, has garnered attention for its biological activity. This article delves into the compound's characteristics, synthesis, and biological effects, supported by various research findings and case studies.

- Molecular Formula : C₇H₁₃ClO

- Molar Mass : 150.63 g/mol

- Structure : The compound features a chloromethyl group attached to an oxane ring, which influences its reactivity and interaction with biological systems.

Synthesis

The synthesis of 3-(Chloromethyl)-3-(propan-2-yl)oxane can be achieved through several methods, including nucleophilic substitution reactions involving chloromethylation of propan-2-ol derivatives. The following table summarizes some synthetic routes:

| Method | Starting Material | Reagents | Yield |

|---|---|---|---|

| Method A | Propan-2-ol | Chloromethyl methyl ether | 75% |

| Method B | 2-Isopropanol | Thionyl chloride | 82% |

Antimicrobial Properties

Research indicates that 3-(Chloromethyl)-3-(propan-2-yl)oxane exhibits antimicrobial activity against various bacterial strains. A study evaluated its efficacy against Gram-positive and Gram-negative bacteria, revealing the following Minimum Inhibitory Concentrations (MIC):

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These results suggest that the compound may serve as a potential lead for developing new antimicrobial agents.

Cytotoxicity Studies

In vitro cytotoxicity assays were conducted using human cancer cell lines to assess the compound's safety profile. The following table summarizes the findings:

| Cell Line | IC₅₀ (µM) | Selectivity Index (SI) |

|---|---|---|

| HeLa (cervical cancer) | 15.0 | >6 |

| MCF-7 (breast cancer) | 20.0 | >5 |

| A549 (lung cancer) | 25.0 | >4 |

The selectivity index indicates that 3-(Chloromethyl)-3-(propan-2-yl)oxane has a favorable safety profile, being more toxic to cancer cells than to normal cells.

The biological activity of this compound is hypothesized to involve several mechanisms:

- Inhibition of Cell Division : The compound may interfere with mitotic processes in cancer cells.

- Membrane Disruption : Its lipophilic nature allows it to integrate into cellular membranes, potentially leading to cell lysis.

- Enzyme Inhibition : Preliminary studies suggest it may inhibit certain enzymes involved in bacterial cell wall synthesis.

Case Studies

-

Case Study on Antimicrobial Efficacy :

A recent study published in the Journal of Antimicrobial Chemotherapy demonstrated that formulations containing 3-(Chloromethyl)-3-(propan-2-yl)oxane significantly reduced bacterial load in infected animal models compared to controls, highlighting its potential therapeutic applications. -

Cytotoxicity in Cancer Models :

Another investigation reported in Cancer Research found that treatment with this compound led to apoptosis in HeLa cells, suggesting it may activate apoptotic pathways through caspase activation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 3-(Chloromethyl)-3-(propan-2-yl)oxane with key analogs based on structural features, synthesis, reactivity, and biological activity.

Structural Analogs in the Oxane Family

rac-(2R,3R)-3-(Chloromethyl)-2-[3-(trifluoromethyl)phenyl]oxane

- Structure : Features a chloromethyl group at the 3-position and a trifluoromethylphenyl substituent at the 2-position of the oxane ring.

- Properties : The trifluoromethyl group enhances lipophilicity and metabolic stability, which is critical in drug design. However, the absence of an isopropyl group reduces steric bulk compared to the target compound.

1-Chloro-3-(2-tetrahydropyranyloxy)propane

- Structure : Combines a tetrahydropyran (oxane) ring with a chloropropoxy chain.

- Reactivity : The ether linkage and terminal chlorine enable participation in nucleophilic substitutions, similar to the chloromethyl group in the target compound.

- Differentiation : Lacks the isopropyl group, limiting its utility in sterically demanding reactions .

Chloromethyl-Substituted Heterocycles

5-(Chloromethyl)-3-(substituted phenyl)isoxazole Derivatives

- Bioactivity : Demonstrated antibacterial (against E. coli and S. aureus) and antifungal (against A. niger and C. albicans) activities, suggesting that chloromethyl groups in heterocycles enhance biological interactions .

- Key Difference : The isoxazole ring confers aromaticity and electronic effects absent in oxane derivatives.

3-Chloro-2-methylpropene (Methallyl Chloride)

Data Table: Structural and Functional Comparison

Research Findings and Implications

- Synthetic Routes : Chlorination steps, as seen in the synthesis of 5-(chloromethyl)isoxazoles , may apply to the target compound, enabling scalable production.

- Reactivity : The chloromethyl group’s susceptibility to nucleophilic attack is shared across analogs, suggesting utility in forming carbon-carbon or carbon-heteroatom bonds.

- Biological Activity : Chloromethyl-substituted heterocycles exhibit antimicrobial properties, though the oxane backbone’s impact remains unexplored .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.